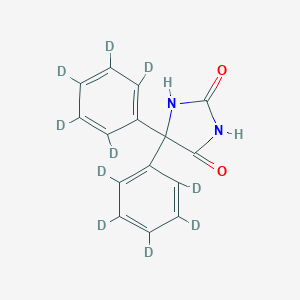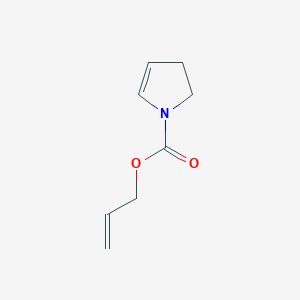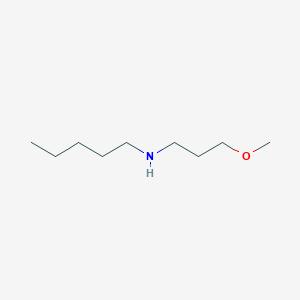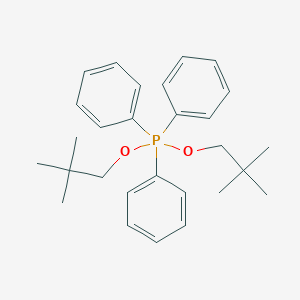
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane, commonly known as BTP, is a widely used ligand in coordination chemistry. It is a chelating ligand that has two phosphorus atoms and two oxygen atoms in its backbone. BTP has a unique structure that makes it an attractive choice for many applications, including catalysis, organic synthesis, and material chemistry. In
Wissenschaftliche Forschungsanwendungen
BTP has been widely used in coordination chemistry due to its unique structure and properties. It has been used as a ligand in the synthesis of a variety of metal complexes, including palladium, platinum, and gold complexes. These complexes have been used in catalysis, organic synthesis, and material chemistry.
Wirkmechanismus
The mechanism of action of BTP is not well understood. However, it is believed that the chelating properties of the ligand play a key role in its ability to form stable metal complexes. The two phosphorus atoms in the backbone of the ligand can coordinate with metal ions, while the two oxygen atoms can form hydrogen bonds with the metal ion.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of BTP. However, it has been shown to have low toxicity in animal studies. It is not known if BTP has any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
BTP has several advantages for use in lab experiments. It is a stable and easy-to-handle ligand that can form stable metal complexes. It is also relatively inexpensive and readily available. However, BTP has some limitations. It is not a particularly strong ligand, which can limit its use in certain applications. Additionally, the synthesis of BTP can be challenging, and the product can be difficult to purify.
Zukünftige Richtungen
There are several future directions for research on BTP. One area of interest is the synthesis of new BTP derivatives with improved properties. Another area of interest is the use of BTP in new applications, such as in the synthesis of new materials or in catalysis. Additionally, more research is needed to understand the mechanism of action of BTP and its potential effects on human health.
Synthesemethoden
The synthesis of BTP involves the reaction of triphenylphosphine oxide with 2,2-dimethylpropylene oxide. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
105785-75-9 |
|---|---|
Produktname |
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane |
Molekularformel |
C28H37O2P |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropoxy)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C28H37O2P/c1-27(2,3)22-29-31(30-23-28(4,5)6,24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,22-23H2,1-6H3 |
InChI-Schlüssel |
BCVVJYHEDHQGLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
Kanonische SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
Synonyme |
BIS(2,2-DIMETHYLPROPOXY)TRIPHENYLPHOSPHORANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

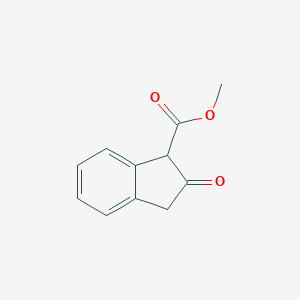
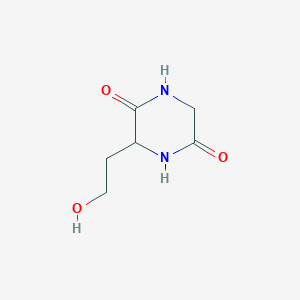
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
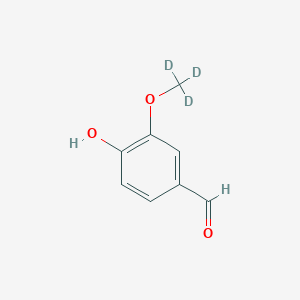
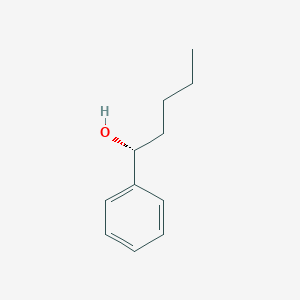
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
